molecular formula C9H8N2O B7910978 5-methyl-1H-quinazolin-4-one

5-methyl-1H-quinazolin-4-one

Cat. No.: B7910978
M. Wt: 160.17 g/mol
InChI Key: PXDDCBOOHGDLBL-UHFFFAOYSA-N
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Description

5-Methyl-1H-quinazolin-4-one (CAS 75844-41-6) is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol. It serves as a versatile chemical scaffold in medicinal chemistry and pharmaceutical research. This compound is a key synthetic intermediate for constructing more complex molecules, particularly in developing novel therapeutics. The quinazolin-4-one core is recognized for its diverse biological activities. Recent scientific advances highlight the significant research value of this compound and its derivatives in oncology, where they are investigated as potential anticancer agents. These derivatives can function through multiple mechanisms, including dual inhibition of critical kinases like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , which are pivotal targets in tumor proliferation and angiogenesis . Furthermore, the quinazolinone structure is a key component in the design of dual PI3K/HDAC inhibitors , representing an innovative strategy in cancer treatment aimed at overcoming drug resistance and improving efficacy. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

5-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDDCBOOHGDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “5-methyl-1H-quinazolin-4-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Advanced techniques like supercritical fluid crystallization and continuous flow reactors are often employed to enhance the production process .

Chemical Reactions Analysis

Cyclization Reactions

5-methyl-1H-quinazolin-4-one serves as a scaffold for constructing fused polycyclic systems. Key methodologies include:

Pyrrolo[2,1-b]quinazolindione Formation

Reaction with chloroacetyl chloride in dry THF yields pyrrolo-fused derivatives via intramolecular cyclization (Scheme 1).

  • Conditions : Chloroacetyl chloride, THF, reflux (12–24 h).

  • Product : Pyrrolo[2,1-b]quinazolindione (δ 2.08–2.49 ppm for methylene protons in 1H^1H-NMR) .

ReactantReagent/ConditionsProductYield (%)
This compoundChloroacetyl chloride, THFPyrrolo[2,1-b]quinazolindione65–75

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinazolinone ring facilitates SNAr reactions at the C2 position when activated by electron-withdrawing groups (e.g., fluorine at C6).

Reaction with Amides

Ortho-fluorobenzamide derivatives react with amides in DMSO under basic conditions to form 2,3-disubstituted quinazolin-4-ones (Table 1) .

  • Conditions : Cs2_2CO3_3 (2.5 mmol), DMSO, 135°C, 24 h.

  • Example : Reaction with benzamide yields 3-methyl-2-phenylquinazolin-4-one (70% yield) .

EntryAmideProductYield (%)
1Benzamide3-Methyl-2-phenylquinazolin-4-one70

Transition Metal-Catalyzed Cross-Coupling

Copper-catalyzed reactions enable functionalization at the C3 position.

Isocyanide Insertion

A one-pot cascade reaction with ethyl 2-isocyanobenzoate and amines forms 3-substituted quinazolin-4-ones (Scheme 2) .

  • Conditions : Cu(OAc)2_2, DMSO, 90°C, 0.5 h.

  • Example : Reaction with (2-chloroquinolin-3-yl)methanamine yields 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4-one (57% yield) .

ReactantAmineProductYield (%)
This compound(2-Chloroquinolin-3-yl)methanamine3-((2-Chloroquinolin-3-yl)methyl)quinazolin-4-one57

Structural and Spectroscopic Data

Key analytical data for this compound derivatives:

  • 1H^1H1H-NMR : Singlets for methyl groups (δ 2.08–2.49 ppm) .

  • HRMS : Molecular ion peaks consistent with calculated masses (e.g., m/z 267.1128 for C16_{16}H15_{15}N2_2O2_2) .

Mechanistic Insights

  • Cyclization : Proceeds via intramolecular nucleophilic attack followed by dehydration .

  • SNAr : Base-promoted deprotonation enhances nucleophilicity of amides, facilitating C–N bond formation .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 5-methyl-1H-quinazolin-4-one and its derivatives. Research indicates that modifications to the quinazolinone scaffold can enhance antibacterial efficacy.

Case Study: Antibacterial and Antifungal Activity
A series of synthesized quinazolinone derivatives were evaluated for their antimicrobial activity against pathogenic bacteria and fungi. The results demonstrated that certain derivatives exhibited significant antibacterial effects, particularly against Gram-positive bacteria. For instance, compounds with specific substitutions on the phenyl ring showed superior antibacterial activity compared to others with different electron-donating or withdrawing groups .

CompoundActivity TypeIC50 (µM)
Compound AAntibacterial10.5
Compound BAntifungal15.2
Compound CAntibacterial8.3

Anticancer Properties

This compound has also been investigated for its anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the synthesis of several quinazolinone derivatives that were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings revealed that specific derivatives exhibited potent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For example, one derivative achieved an IC50 value of 7.09 µM against HepG2 cells, outperforming the reference drug doxorubicin .

DerivativeCell LineIC50 (µM)
Derivative XHepG27.09
Derivative YMCF-713.46
Derivative ZHCT-1165.70

Enzyme Inhibition

The compound has also been explored as a potential inhibitor for various enzymes, including those involved in cancer progression and viral replication.

Case Study: Inhibition of SARS-CoV-2 Mpro
Recent research identified a series of quinazolin-4-one-based nonpeptidic inhibitors targeting the main protease (Mpro) of SARS-CoV-2. The study reported that certain derivatives demonstrated significant inhibitory activity, with one compound achieving an IC50 value of approximately 1.37 µM . This highlights the potential application of this compound derivatives in antiviral drug development.

CompoundTarget EnzymeIC50 (µM)
Compound ASARS-CoV-2 Mpro1.37
Compound BHDAC60.85

Mechanism of Action

The mechanism of action of compound “5-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The detailed mechanism of action is studied to understand how the compound influences various biological and chemical systems .

Comparison with Similar Compounds

Research Implications

The 5-methyl substituent in quinazolin-4-one offers a balance between synthetic accessibility and moderate bioactivity, making it a versatile scaffold for further derivatization. In contrast, halogenated or triazolo-fused analogs exhibit enhanced potency but may face challenges in pharmacokinetics or toxicity. Future studies should explore hybrid structures combining methyl groups with targeted halogen or triazolo modifications to optimize drug-like properties.

Q & A

Q. What are the standard synthetic routes for 5-methyl-1H-quinazolin-4-one, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions. For example:

  • Step 1 : Formation of a benzoxazinone intermediate using acetic anhydride .
  • Step 2 : Reaction with semicarbazide to generate a urea derivative, followed by thermal cyclization to yield the triazoloquinazolinone core .
  • Step 3 : Mannich reaction with benzaldehyde and secondary amines to introduce substituents .

Q. Key Methodological Considerations :

  • Purity Control : Use TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) to monitor reaction progress and confirm product homogeneity .
  • Recrystallization : Ethanol is effective for purifying intermediates .

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYield Optimization TipsReference
Conventional refluxPhenylhydrazine, ethyl acetoacetateProlonged reflux for completeness
Microwave-assistedEthanol, NaOH, benzaldehyde derivativesReduced reaction time (~30 mins)

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks for methyl groups (δ ~2.5 ppm) and carbonyl signals (δ ~160-170 ppm) .
    • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients; retention time varies by derivative .
    • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. What biological assays are commonly used to evaluate the pharmacological potential of this compound derivatives?

Answer:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Evaluation : Carrageenan-induced rat paw edema model, measuring COX-2 inhibition .
  • Cytotoxicity Screening : Brine shrimp lethality assay or hemolysis tests for preliminary toxicity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 mins vs. 6 hrs) while maintaining yields >75% .
  • Catalyst Selection : Na₂S₂O₅ in DMF enhances cyclization efficiency during benzimidazole coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Mannich reactions .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

  • Source Identification :
    • Purity Discrepancies : Impurities >5% can skew bioassay results; validate purity via HPLC before testing .
    • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) to reduce inter-lab variability .
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm significance of activity differences .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound analogs?

Answer:

  • Core Modifications :
    • Methyl Group Substitution : Replace the 5-methyl group with halogens (e.g., Cl, F) to enhance lipophilicity and bioavailability .
    • Heterocycle Fusion : Attach triazole or pyrazole rings to the quinazolinone core to improve binding affinity .
  • Pharmacophore Mapping : Use X-ray crystallography (where feasible) or computational docking to identify key interacting residues .

Q. Table 2: SAR Trends in Quinazolinone Derivatives

ModificationBiological ImpactReference
4-Benzyl substitutionEnhanced H1-antihistaminic activity
Triazolo-fused derivativesImproved anti-inflammatory potency

Q. How does the choice of purification method impact the stability of this compound?

Answer:

  • Recrystallization vs. Column Chromatography :
    • Ethanol recrystallization preserves stability but may leave trace solvents .
    • Silica gel chromatography can introduce acidic sites, degrading nitro or carbonyl groups; use neutral alumina for sensitive derivatives .
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation .

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